molecular formula C26H27F3O7SSi B6310284 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate CAS No. 1858250-30-2

6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate

Cat. No.: B6310284
CAS No.: 1858250-30-2
M. Wt: 568.6 g/mol
InChI Key: DANVZFSOZUBJKS-UHFFFAOYSA-N
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Description

6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxy groups and a trimethylsilyl group attached to a triphenylene core, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Methoxylation: Introduction of methoxy groups to the aromatic ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Silylation: Addition of the trimethylsilyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Triflation: Introduction of the triflate group using triflic anhydride (Tf2O) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler aromatic structure.

    Substitution: The triflate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler aromatic compounds.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence various molecular pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    6,7,10,11-Tetrakis(methoxy)-triphenylene: Lacks the trimethylsilyl and triflate groups, making it less versatile in certain reactions.

    3-(Trimethylsilyl)-triphenylenyl-2-triflate:

Uniqueness

6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is unique due to the combination of methoxy, trimethylsily

Properties

IUPAC Name

(6,7,10,11-tetramethoxy-3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3O7SSi/c1-32-20-8-14-15-9-21(33-2)23(35-4)11-17(15)19-13-25(38(5,6)7)24(36-37(30,31)26(27,28)29)12-18(19)16(14)10-22(20)34-3/h8-13H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANVZFSOZUBJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3O7SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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